molecular formula C9H16N4O2S B2824686 N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide CAS No. 926262-36-4

N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide

Cat. No. B2824686
CAS RN: 926262-36-4
M. Wt: 244.31
InChI Key: LQOXAYWRWICCEN-UHFFFAOYSA-N
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Description

“N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide” is a biochemical used for proteomics research . It has a molecular formula of C9H16N4O2S and a molecular weight of 244.31 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16N4O2S/c1-9(2,3)13-16(14,15)7-4-5-8(12-10)11-6-7/h4-6,13H,10H2,1-3H3, (H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 244.31 and a molecular formula of C9H16N4O2S .

Scientific Research Applications

Synthesis of Protected β-Amino Acids

N-tert-butylsulfonamide derivatives have been employed in the synthesis of protected β-amino acids. The Reformatsky reagent tert-butoxycarbonylmethylzinc bromide adds to N-sulfonylimines, yielding protected β-amino acids. This process demonstrates the utility of N-tert-butylsulfonamide derivatives in facilitating complex synthesis pathways for amino acids, which are critical building blocks in peptide and protein synthesis (Robinson & Wyatt, 1993).

Catalytic Aminohydroxylation and Aziridination

The N-chloramine salt of tert-butylsulfonamide has been found to be an efficient nitrogen source for the catalytic aminohydroxylation and aziridination of olefins. This showcases the compound's role in introducing nitrogen functionalities into olefins, a key step in synthesizing nitrogen-containing bioactive molecules (Gontcharov, Liu, & Sharpless, 1999).

Carbonic Anhydrase Inhibitors

Sulfonamides, including derivatives similar to N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide, have been studied for their inhibitory activity against carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects, such as lowering intraocular pressure in glaucoma. The development of water-soluble sulfonamide derivatives highlights the potential medical applications of these compounds (Scozzafava et al., 1999).

Green Synthesis of Sulfonamides

A sustainable and eco-friendly method for synthesizing various sulfonamides via sulfonylation of sulfonyl hydrazides with tert-amines has been developed, showcasing the role of N-tert-butylsulfonamide derivatives in green chemistry. This method leverages sulfonyl hydrazides and tert-amines, with molecular iodine as the catalyst, highlighting the compound's utility in environmentally friendly synthesis processes (Chen et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-9(2,3)13-16(14,15)7-4-5-8(12-10)11-6-7/h4-6,13H,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOXAYWRWICCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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